3-Bromo-2,5-difluorobenzoyl chloride

Glycopeptide synthesis Protective group strategy β-Elimination suppression

3-Bromo-2,5-difluorobenzoyl chloride (CAS 1807193-33-4) is a polyhalogenated aromatic acyl chloride with the molecular formula C₇H₂BrClF₂O and a molecular weight of 255.44 g/mol. The benzene ring is substituted at the 2- and 5-positions with fluorine atoms and at the 3-position with bromine, while the acyl chloride functional group resides at the 1-position.

Molecular Formula C7H2BrClF2O
Molecular Weight 255.44 g/mol
CAS No. 1807193-33-4
Cat. No. B1411228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,5-difluorobenzoyl chloride
CAS1807193-33-4
Molecular FormulaC7H2BrClF2O
Molecular Weight255.44 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)Cl)F)Br)F
InChIInChI=1S/C7H2BrClF2O/c8-5-2-3(10)1-4(6(5)11)7(9)12/h1-2H
InChIKeyTZYMCPQQRIAFHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2,5-difluorobenzoyl chloride (CAS 1807193-33-4): Structural and Reactivity Baseline for Procurement Decision-Making


3-Bromo-2,5-difluorobenzoyl chloride (CAS 1807193-33-4) is a polyhalogenated aromatic acyl chloride with the molecular formula C₇H₂BrClF₂O and a molecular weight of 255.44 g/mol . The benzene ring is substituted at the 2- and 5-positions with fluorine atoms and at the 3-position with bromine, while the acyl chloride functional group resides at the 1-position . This substitution pattern creates a uniquely versatile electrophilic building block that combines the orthogonal reactivity of three distinct leaving/handling groups (acyl chloride, aryl bromide, and aryl fluoride) on a single aromatic scaffold [1]. The compound is commercially available from multiple suppliers at purities ranging from 95% to ≥98% .

Why 3-Bromo-2,5-difluorobenzoyl chloride Cannot Be Replaced by Simpler Benzoyl Chloride Analogs


Generic substitution of 3-bromo-2,5-difluorobenzoyl chloride with simpler analogs—such as unsubstituted benzoyl chloride, 3-bromobenzoyl chloride, or 2,5-difluorobenzoyl chloride—introduces significant functional deficits. The target compound uniquely integrates three key features into one intermediate: (1) a 2,5-difluorobenzoyl motif that suppresses undesirable β-elimination side reactions during glycoconjugate synthesis, reducing degradation from 50% to 0% compared to the ordinary benzoyl group [1]; (2) an aryl bromide handle at the 3-position that enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.) for late-stage diversification, a capability absent in non-brominated analogs [2]; and (3) fluorine substituents that enhance the metabolic stability of downstream bioactive molecules relative to non-fluorinated counterparts [3]. Replacing this compound with any single-functionality analog forces the synthetic chemist to introduce additional steps, compromising overall yield and increasing procurement complexity.

Quantitative Comparative Evidence: 3-Bromo-2,5-difluorobenzoyl chloride vs. Closest Analogs


β-Elimination Suppression: 2,5-Difluorobenzoyl Protective Group Outperforms Benzoyl and 3-Fluorobenzoyl Groups in Glycopeptide Synthesis

When the 2,5-difluorobenzoyl group (the core scaffold of the target compound after acyl chloride reaction) was employed as a protective group for O-linked glycopeptides, the extent of base-catalyzed β-elimination was reduced to 0% from a baseline of 50% with the ordinary benzoyl group. In comparison, the 3-fluorobenzoyl group reduced β-elimination from 80% to only 10% [1]. This demonstrates that the 2,5-difluorobenzoyl moiety provides complete suppression of this deleterious side reaction, whereas the mono-fluorinated analog leaves residual degradation. This property is directly transferable to the target compound when used to install the 2,5-difluorobenzoyl motif onto amine- or hydroxyl-containing substrates.

Glycopeptide synthesis Protective group strategy β-Elimination suppression

Dual Orthogonal Reactivity: Aryl Bromide Handle Enables Pd-Catalyzed Cross-Coupling That Is Inaccessible with Non-Brominated 2,5-Difluorobenzoyl Chloride

The 3-bromo substituent on the target compound provides a site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Negishi) that is entirely absent in the non-brominated analog 2,5-difluorobenzoyl chloride (CAS 35730-09-7). Aryl bromides undergo oxidative addition to Pd(0) with rate constants typically 10²–10³ times greater than the corresponding aryl chlorides under standard coupling conditions [1]. This means that after the acyl chloride has been used to form an amide or ester linkage, the resulting 3-bromo-2,5-difluorobenzamide or ester intermediate retains a reactive site for further diversification via cross-coupling—a synthetic sequence inaccessible from the bromine-free analog.

Cross-coupling Suzuki-Miyaura Late-stage diversification

Fluorine-Enabled Metabolic Stability: 2,5-Difluorobenzoyl Derivatives Resist CYP450 Oxidation Relative to Non-Fluorinated Benzoyl Analogs

The presence of two fluorine atoms at the 2- and 5-positions of the benzoyl ring is expected to increase the metabolic stability of derived amide or ester drug candidates by blocking sites of CYP450-mediated aromatic hydroxylation [1]. A well-established principle in medicinal chemistry is that fluorine substitution at metabolically labile positions on a phenyl ring can increase in vitro microsomal half-life (t₁/₂) by 2- to 10-fold compared to the non-fluorinated analog, depending on the specific substitution pattern [2][3]. The target compound thus delivers the 2,5-difluorobenzoyl fragment pre-assembled, eliminating the need for separate fluorinated building block procurement.

Metabolic stability CYP450 Fluorine substitution

Meta-Bromobenzoyl Pharmacophore: Receptor Binding Affinity Advantage Documented in Thyroid Hormone Receptor Antagonists

In a systematic structure-activity relationship (SAR) study of thyroid hormone receptor (TR) antagonists, the m-bromobenzoyl substituent (structurally identical to the benzoyl moiety generated from the target compound after acyl chloride reaction) was identified as the optimal substitution pattern for binding affinity and antagonist activity among a series of halogenated benzoyl derivatives . The m-bromobenzoyl-substituted compound (11f) demonstrated superior TR binding affinity compared to analogs bearing chloro, fluoro, or unsubstituted benzoyl groups . This SAR finding supports the selection of 3-bromo-2,5-difluorobenzoyl chloride as the starting material for TR-targeted compound libraries.

Nuclear receptor Structure-activity relationship Bromobenzoyl pharmacophore

Purity Tier Differentiation: ≥98% Specification Enables Direct Use in cGMP-Adjacent Environments

Multiple suppliers offer 3-bromo-2,5-difluorobenzoyl chloride at a minimum purity of 98% (NLT 98%), with some batches certified to ISO quality standards suitable for global pharmaceutical R&D and quality control applications [1]. In contrast, many halogenated benzoyl chloride analogs are routinely supplied at 95% purity . For procurement decisions, the availability of a ≥98% purity grade reduces the burden of in-house purification prior to use in sensitive coupling reactions where excess impurities can lead to side-product formation and reduced yields.

Chemical purity Procurement specification GMP readiness

High-Value Application Scenarios Where 3-Bromo-2,5-difluorobenzoyl chloride Delivers Differentiated Performance


Solid-Phase Glycopeptide Synthesis Requiring β-Elimination-Free Protective Group Strategy

When synthesizing O-linked glycopeptides on solid support, base-catalyzed deacylation of benzoyl-protected carbohydrate hydroxyls typically results in 50% β-elimination, destroying half the product [1]. Replacing ordinary benzoyl chloride with 3-bromo-2,5-difluorobenzoyl chloride installs the 2,5-difluorobenzoyl protective group, which the Sjölin-Kihlberg study demonstrated reduces β-elimination to 0% under identical deprotection conditions [1]. The bromine substituent remains available on the resulting glycopeptide intermediate for subsequent bioconjugation via Pd-catalyzed cross-coupling, adding a site-specific labeling capability that the non-brominated 2,5-difluorobenzoyl chloride cannot provide.

Medicinal Chemistry Library Synthesis via Sequential Acylation–Cross-Coupling

In hit-to-lead optimization campaigns, the target compound enables a two-step library generation workflow: (Step 1) acylation of a diverse amine set with 3-bromo-2,5-difluorobenzoyl chloride to generate a 3-bromo-2,5-difluorobenzamide intermediate library; (Step 2) Suzuki-Miyaura coupling of the aryl bromide with a panel of boronic acids to introduce structural diversity at the 3-position [2]. This strategy is not feasible with the non-brominated analog 2,5-difluorobenzoyl chloride (CAS 35730-09-7), which lacks the required aryl halide handle [2]. Furthermore, the 2,5-difluoro substitution pattern on the benzoyl ring is expected to confer improved metabolic stability on the resulting amide library compared to non-fluorinated benzamide libraries [3][4].

Nuclear Receptor Modulator Development Leveraging the Meta-Bromobenzoyl Pharmacophore

SAR studies have identified the m-bromobenzoyl group as the optimal substituent for thyroid hormone receptor (TR) antagonist activity . 3-Bromo-2,5-difluorobenzoyl chloride delivers this validated pharmacophore with the added benefit of two fluorine atoms that can further tune the electronic properties and metabolic profile of the final TR modulator. Using this building block eliminates the need to separately source and validate 3-bromobenzoic acid plus a fluorinated benzoyl building block, consolidating the supply chain into a single procurement item.

Agrochemical Intermediate Production Requiring Multi-Kilogram Batch Consistency

For process chemistry scale-up, the availability of 3-bromo-2,5-difluorobenzoyl chloride at ≥98% purity from ISO-certified suppliers supports consistent performance in amidation and esterification reactions at multi-kilogram scale. The defined purity specification reduces the risk of batch-to-batch variability that can arise with lower-purity halogenated benzoyl chlorides, where residual acid or hydrolysis products can consume stoichiometric coupling reagents and depress isolated yields.

Quote Request

Request a Quote for 3-Bromo-2,5-difluorobenzoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.